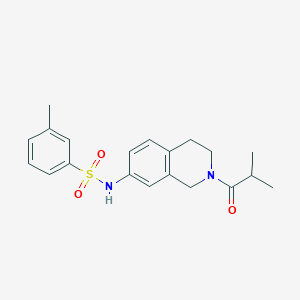

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds, such as 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones, has been reported using different strategies, including starting from 1,4-dihydrobenz[g]isoquinoline-3(2H)-ones or ethyl (3-aminomethyl-1,4-dimethoxynaphth-2-yl)acetates . Although the exact synthesis of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methylbenzenesulfonamide is not detailed, similar synthetic approaches could potentially be adapted for its production.

Molecular Structure Analysis

The molecular structure of compounds closely related to the one , such as N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives, has been determined using NMR and mass spectroscopy, as well as single crystal X-ray diffraction techniques . These methods are crucial for confirming the structure of synthesized compounds and could be applied to analyze the molecular structure of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methylbenzenesulfonamide.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methylbenzenesulfonamide are not directly reported, related compounds have been evaluated for their drug likeness properties, including absorption, distribution, metabolism, excretion (ADME), and ability to cross the blood-brain barrier (BBB) . These properties are essential for assessing the potential of a compound as a drug candidate. The presence of the tetrahydroisoquinoline core and the sulfonamide group could suggest certain solubility characteristics and a degree of biological activity, which would need to be experimentally determined for the compound .

科学的研究の応用

Inhibition of Protein Kinases

Isoquinolinesulfonamides, including similar compounds to N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methylbenzenesulfonamide, have been identified as potent inhibitors of cyclic AMP-dependent protein kinase (protein kinase A) and other kinases. These compounds exhibit selective inhibition, which is significant for understanding the role of protein kinase A in various biological processes, such as neurite outgrowth in PC12 cells. The inhibition of protein kinases by these compounds suggests potential therapeutic applications in diseases where dysregulated kinase activity is a factor (Chijiwa et al., 1990).

Interaction with Carbonic Anhydrase

Isoquinoline derivatives have been studied for their interaction with human carbonic anhydrases (hCAs), showing selectivity toward therapeutically relevant isozymes. The structural analysis of these interactions provides a foundation for designing selective inhibitors, which could be applied in treating conditions like glaucoma, epilepsy, and cancer (Mader et al., 2011).

Radical-Promoted Aminocyclization

Research into the copper-catalyzed radical aminoarylation of acrylamide with N-fluorobenzenesulfonimide demonstrates the potential of isoquinoline derivatives in synthesizing complex organic structures. These findings are relevant for developing synthetic methodologies that could be applied in pharmaceutical chemistry to create novel compounds (Xiao-Feng Xia et al., 2016).

Antimicrobial Studies

Compounds related to N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methylbenzenesulfonamide have been explored for their antimicrobial properties. Synthesis and characterization of isoquinoline sulfonamide derivatives have shown significant antimicrobial activity, offering a pathway for developing new antimicrobial agents (Vanparia et al., 2010).

Safety And Hazards

The safety and hazards associated with a compound can be assessed based on its toxicity, flammability, and potential environmental impact. This information is typically available in the compound’s Material Safety Data Sheet (MSDS)6.

将来の方向性

The future directions for research on a compound can be informed by its potential applications in areas such as medicine, materials science, and environmental science3.

特性

IUPAC Name |

3-methyl-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-14(2)20(23)22-10-9-16-7-8-18(12-17(16)13-22)21-26(24,25)19-6-4-5-15(3)11-19/h4-8,11-12,14,21H,9-10,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQRVUTXCNKWZOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C(C)C)C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methylbenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2,4-dimethoxyphenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2525083.png)

![7-(2,3-dimethoxyphenyl)-6-(m-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2525084.png)

![2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2525085.png)

![N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide](/img/structure/B2525087.png)

![4-cyclopropyl-1-(3,4-dimethylphenyl)-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2525089.png)

![N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2525092.png)

![1-(methylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)piperidine-3-carboxamide](/img/structure/B2525100.png)